molecular formula C19H14Cl2N2O2S B2573864 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime CAS No. 338414-41-8

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2573864
CAS No.: 338414-41-8
M. Wt: 405.29
InChI Key: KNPLWQIDOMNDFF-AUEPDCJTSA-N
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Description

Chemical Structure and Properties The compound 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime (CAS: 338414-41-8) features a propanal backbone substituted with a 2-phenyl-1,3-thiazol-5-yl group at the carbonyl position and an O-(2,6-dichlorobenzyl)oxime moiety. Its molecular formula is C₁₉H₁₄Cl₂N₂O₂S, with a molecular weight of 405.3 g/mol and a purity >90% .

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-15-7-4-8-16(21)14(15)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLWQIDOMNDFF-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes and cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors like NF-κB, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s play a role in the biotransformation of this compound, affecting its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism.

Biological Activity

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, α-haloketones are condensed with thioamides.
  • Introduction of the Phenyl Group : This is typically achieved through Friedel-Crafts acylation.
  • Oxime Formation : Reacting the aldehyde or ketone with hydroxylamine hydrochloride under basic conditions forms the oxime.
  • Final Coupling : The thiazole derivative is coupled with 2,6-dichlorobenzyl chloride in the presence of a base to yield the desired oxime compound.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Oxo CompoundStaphylococcus aureus8 µg/mL
3-Oxo CompoundEscherichia coli16 µg/mL
3-Oxo CompoundCandida albicans32 µg/mL

Cytotoxicity Studies

Cytotoxicity evaluations reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from similar thiazole structures showed varied cytotoxic effects on human pulmonary A549 cells compared to normal fibroblasts .

Table 2: Cytotoxicity Results on A549 Cells

Dose (µM)Cell Viability (%) at 24hCell Viability (%) at 48h
2006873
15010475
1009279
506797

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes or receptors involved in critical pathways such as:

  • Cell Proliferation : Modulating pathways that control cell division.
  • Apoptosis : Inducing programmed cell death in malignant cells.
  • Microbial Growth : Disrupting metabolic processes in bacteria.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Resistance : A study demonstrated that a related thiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
  • Cytotoxicity Against Cancer Cells : Research focused on thiazole derivatives revealed significant cytotoxicity against A549 lung cancer cells, with some compounds outperforming standard chemotherapy agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been noted in various studies. For instance, certain thiazole derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines, suggesting their potential as anticancer agents .

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring the synthesis of analogs with varying substituents on the thiazole ring and the oxime moiety to optimize their biological activity and reduce toxicity. This approach is crucial for developing effective therapeutic agents .

Enzyme Inhibition

Thiazole-based compounds are known to act as enzyme inhibitors. The application of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime in inhibiting specific enzymes involved in disease pathways is an area of active research. For example, studies have shown that certain thiazole derivatives can inhibit enzymes linked to cancer progression and inflammation .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various thiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .

CompoundMIC (µg/mL)Activity
Standard Antibiotic32Reference
Thiazole Derivative8Enhanced

Study on Anticancer Activity

Another case study focused on the anticancer properties of thiazole derivatives, including the compound discussed. The study found that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, suggesting its potential role as a lead compound in anticancer drug development .

Cell LineIC50 (µM)Effect
MCF-715Significant
HeLa10Highly Significant

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Formula Applications/Reactivity Toxicity/Regulatory Notes References
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime 2-phenylthiazole, 2,6-dichlorobenzyloxime C₁₉H₁₄Cl₂N₂O₂S Research chemical; potential intermediate for pharmaceuticals or agrochemicals No direct toxicity data
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime) Methylthio, methylcarbamoyloxime C₇H₁₄N₂O₂S Acaricide/insecticide; high acute toxicity, banned in some regions Prohibited in certain uses due to risks
Aldoxycarb (2-methyl-2-(methylsulfonyl)propanal O-(methylcarbamoyl)oxime) Methylsulfonyl, methylcarbamoyloxime C₇H₁₄N₂O₃S Insecticide metabolite; less toxic than aldicarb Regulated under Rotterdam Convention
3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime Naphthyl, bromo-methoxy, dichlorobenzyloxime C₂₆H₂₀BrCl₂NO₃ Research use; structural complexity enhances binding to aromatic receptors Limited toxicity data
3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal Phenyl, p-tolylhydrazono C₁₆H₁₄N₂O₂ Precursor for pyridine derivatives via condensation with cyanoacetates Not reported

Key Comparative Analysis

Structural Features and Reactivity

  • Thiazole vs. Phenyl Groups : The thiazole ring in the target compound introduces nitrogen and sulfur atoms, enabling hydrogen bonding and π-π stacking interactions absent in simpler aryl analogues (e.g., aldicarb). This may enhance binding to biological targets like enzymes or receptors .
  • Halogenation Effects : The 2,6-dichlorobenzyl group increases electron-withdrawing character and steric hindrance compared to aldicarb’s methylthio group. This likely reduces metabolic degradation, increasing environmental persistence .

Biological Activity and Applications Pesticide Analogues: Aldicarb and aldoxycarb are carbamate insecticides acting as acetylcholinesterase inhibitors. The target compound’s dichlorobenzyloxime group lacks the carbamate moiety, suggesting a different mode of action or lower neurotoxicity .

Toxicity and Environmental Impact Aldicarb: Highly toxic (LD₅₀ ~1 mg/kg in rats) and banned in many countries due to groundwater contamination risks . Target Compound: No direct toxicity data, but the dichlorobenzyl group may raise concerns about bioaccumulation, warranting further ecotoxicological studies .

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